molecular formula C5H4ClFN2 B021214 5-Chloro-2-fluoropyridin-3-amine CAS No. 103999-78-6

5-Chloro-2-fluoropyridin-3-amine

Cat. No.: B021214
CAS No.: 103999-78-6
M. Wt: 146.55 g/mol
InChI Key: GXCDEVYNVSPBLL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound related to 5-chloro-2-fluoropyridin-3-amine, is noteworthy for its selective substitution reactions. These reactions, under catalytic conditions, enable the exclusive substitution of the bromide to yield secondary amines and primary anilines. This work lays the groundwork for understanding the chemoselectivity in pyridine derivatives, which can be essential for designing novel organic synthesis strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Structural Manifolds Creation

The ability to create structural manifolds from common precursors like 5-chloro-2,3-difluoropyridine, which is closely related to the target compound, showcases the versatility of these chemicals in manufacturing processes. Such transformations are pivotal in the development of industrial pesticides, demonstrating the compound's utility beyond basic research into practical applications (Schlosser & Bobbio, 2002).

Novel Synthesis of Fluoropicolinate Herbicides

The synthesis of novel fluoropicolinate herbicides by cascade cyclization of fluoroalkyl alkynylimines, utilizing derivatives similar to this compound, exemplifies the compound's role in the development of new herbicidal agents. This research underscores the compound's importance in agricultural science, offering a pathway to more effective and potentially less harmful herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Synthesis of 2-Amino-5-Fluoropyridines

The first radiosynthesis of 2-amino-5-[18F]fluoropyridines through a minimalist radiofluorination/palladium-catalyzed amination sequence illustrates the compound's potential in radiolabeling and imaging studies. Such applications are crucial for advancing diagnostic methods and developing novel therapeutic agents, highlighting the compound's utility in medical research (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Copper(II) Complexes Formation

The study on the formation of copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine reveals the compound's significance in coordination chemistry and material science. These complexes have been analyzed for their magnetic properties, offering insights into the design of new materials with potential applications in electronics, catalysis, and magnetic storage devices (Solomon, Landee, Turnbull, & Wikaira, 2014).

Properties

IUPAC Name

5-chloro-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDEVYNVSPBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601951
Record name 5-Chloro-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103999-78-6
Record name 5-Chloro-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.5 g (0.042 mol) of 5-chloro-2-fluoro-3-nitropyridine are dissolved in 80 ml of ethanol. This solution is hydrogenated with hydrogen, in the presence of 1 g of Raney nickel catalyst, under normal pressure and at a temperature in the range from 20° to 25° C. After a hydrogenation period of 20 hours, the catalyst is removed and the solvent is evaporated off. The residue is taken up in ethyl acetate and the resultant solution is filtered through a layer of silica gel. The solvent is evaporated off and the residue is triturated in hexane. The precipitate is subsequently filtered and dried, affording 4.7 g (76%) of 3-amino-5-chloro-2-fluoropyridine, m.p. 74° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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